1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone
Overview
Description
1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15FN2O2 It is characterized by the presence of a piperazine ring substituted with a fluoro-hydroxyphenyl group and an ethanone moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit tyrosinase , a key enzyme involved in the synthesis of melanin, the pigment responsible for skin color.
Mode of Action
Similar compounds have been found to competitively inhibit tyrosinase , suggesting that this compound may also bind to the active site of the enzyme and prevent it from catalyzing its substrate.
Biochemical Pathways
If this compound acts as a tyrosinase inhibitor like its similar compounds , it would affect the melanogenesis pathway, which leads to the production of melanin.
Result of Action
If this compound inhibits tyrosinase like its similar compounds , it could potentially reduce the production of melanin, leading to a lightening of skin color.
Biochemical Analysis
Biochemical Properties
It has been found to possess favorable cellular potency with selectivity for certain nuclear receptors . This suggests that it may interact with specific enzymes, proteins, and other biomolecules, although the nature of these interactions is not yet clear .
Cellular Effects
In terms of cellular effects, 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone appears to have a significant impact on cell signaling pathways . It has been shown to have a 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of piperazine with 3-fluoro-4-hydroxybenzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The final step involves the acetylation of the amine with acetic anhydride to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
1-(4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl)ethanone: Contains a chloro group instead of a fluoro group, which can lead to different chemical and biological properties.
1-(4-(3-Methyl-4-hydroxyphenyl)piperazin-1-yl)ethanone: The presence of a methyl group instead of a fluoro group can influence the compound’s steric and electronic properties.
Uniqueness: 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone is unique due to the presence of the fluoro group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-fluoro-4-hydroxyphenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-9(16)14-4-6-15(7-5-14)10-2-3-12(17)11(13)8-10/h2-3,8,17H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDXIHKIPVQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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